

DDO-2093 western blot protocol for H3K4 methylation

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Compound of Interest		
Compound Name:	DDO-2093	
Cat. No.:	B15617409	Get Quote

Application Note: DDO-2093 Analysis of H3K4 Methylation by Western Blot

Introduction

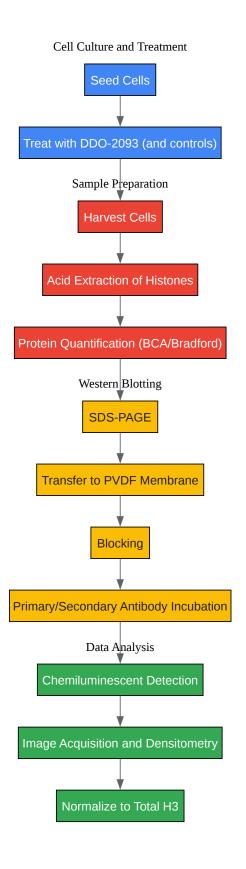
Histone H3 lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with active gene transcription. The methylation status of H3K4—as monomethylated (H3K4me1), dimethylated (H3K4me2), or trimethylated (H3K4me3)—plays a distinct role in regulating gene expression. H3K4me3 is particularly enriched at the transcription start sites of active genes. The COMPASS complex (in yeast) and its human homologues, including the MLL (Mixed Lineage Leukemia) family of proteins, are the primary enzymes responsible for H3K4 methylation.

DDO-2093 is a potent small molecule inhibitor that disrupts the protein-protein interaction between MLL1 and WDR5.[1][2][3] WDR5 is a core scaffold protein of the MLL1 complex, essential for its assembly and catalytic activity. By inhibiting the MLL1-WDR5 interaction, **DDO-2093** effectively hinders the methyltransferase activity of the MLL1 complex, leading to a reduction in global H3K4 methylation levels, particularly H3K4me3. This application note provides a detailed protocol for utilizing **DDO-2093** to study its effects on H3K4 methylation in cultured cells via western blotting.

Experimental Workflow



The overall experimental workflow for assessing the impact of **DDO-2093** on H3K4 methylation is depicted below.



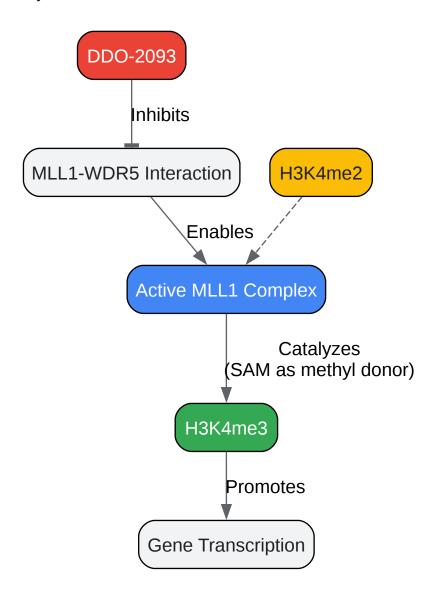


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Caption: Experimental workflow for DDO-2093 western blot analysis.

Mechanism of Action of DDO-2093

DDO-2093 inhibits the MLL1 complex, a key histone methyltransferase, by disrupting the interaction between its core components, MLL1 and WDR5. This leads to a decrease in the levels of H3K4 trimethylation.



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References

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